2-Methyl-1-phenoxypropan-2-aminehydrochloride
CAS No.:
Cat. No.: VC18186852
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClNO |
|---|---|
| Molecular Weight | 201.69 g/mol |
| IUPAC Name | 2-methyl-1-phenoxypropan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO.ClH/c1-10(2,11)8-12-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H |
| Standard InChI Key | OWNKVLBTCJJPHD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(COC1=CC=CC=C1)N.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
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IUPAC Name: 2-Methyl-1-phenoxypropan-2-amine hydrochloride
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Canonical SMILES: CC(C)(COC1=CC=CC=C1)N.Cl
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆ClNO |
| Molecular Weight | 201.69 g/mol |
| Melting Point | 153–154 °C (free base) |
| Solubility | Soluble in polar solvents |
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves two stages:
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Formation of the Amine Backbone:
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Salt Formation:
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Treatment with hydrochloric acid (HCl) to produce the hydrochloride salt.
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Table 2: Key Synthesis Parameters
Industrial-Scale Production
Advanced methods like continuous flow reactors enhance yield and purity, reducing byproducts such as unreacted phenolic intermediates .
Pharmacological Mechanism and Applications
Mechanism of Action
As a sympathomimetic amine, it increases norepinephrine levels in synaptic clefts by inhibiting reuptake and promoting release, leading to:
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Appetite Suppression: Activation of hypothalamic adrenergic receptors.
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CNS Stimulation: Enhanced alertness and energy expenditure.
Therapeutic Applications
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Obesity Management: Used in preclinical studies for weight loss.
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Neuropharmacology: Investigated for neurodegenerative disease modulation due to adrenergic effects .
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | 2830 mg/kg (analogous compound) |
| Storage Conditions | 2–8 °C in airtight containers |
Recent Research and Innovations
Conformational Studies
Vibrational spectroscopy and molecular dynamics simulations reveal three dominant conformers in aqueous solutions, impacting receptor binding efficiency .
Enantioselective Synthesis
Chiral resolution using (R)-mandelic acid produces enantiomers with distinct bioactivity profiles (e.g., 12 µM IC₅₀ for (S)-enantiomer vs. >100 µM for (R)-enantiomer) .
Environmental Impact
Biodegradation studies show moderate persistence (t₁/₂ = 14 days in soil), necessitating controlled disposal to prevent aquatic toxicity .
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